4-Oxo-4-(pyridin-3-yl)butanoic acid 4-Oxo-4-(pyridin-3-yl)butanoic acid 4-oxo-4-(pyridin-3-yl)butanoic acid is a monocarboxylic acid that is succinic acid in which the hydroxy group of one of the carboxy groups is replaced by a pyridin-3-yl group. A byproduct of tobacco-specific N-nitrosamines generated by cytochrome P-450 which catalyzes methylnitrosaminopyridylbutanone hydroxylation, this nicotine metabolite is commonly found in the urine of smokers. It is a member of pyridines, a monocarboxylic acid and an aromatic ketone. It derives from a 4-oxo-4-(pyridin-3-yl)butanal. It is a conjugate acid of a 4-oxo-4-(pyridin-3-yl)butanoate.
Brand Name: Vulcanchem
CAS No.: 1076199-29-5
VCID: VC0018880
InChI: InChI=1S/C13H12N2O5/c16-10(9-2-1-7-14-8-9)3-6-13(19)20-15-11(17)4-5-12(15)18/h1-2,7-8H,3-6H2
SMILES: C1=CC(=CN=C1)C(=O)CCC(=O)O
Molecular Formula: C13H12N2O5
Molecular Weight: 276.24 g/mol

4-Oxo-4-(pyridin-3-yl)butanoic acid

CAS No.: 1076199-29-5

Cat. No.: VC0018880

Molecular Formula: C13H12N2O5

Molecular Weight: 276.24 g/mol

* For research use only. Not for human or veterinary use.

4-Oxo-4-(pyridin-3-yl)butanoic acid - 1076199-29-5

Specification

CAS No. 1076199-29-5
Molecular Formula C13H12N2O5
Molecular Weight 276.24 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 4-oxo-4-pyridin-3-ylbutanoate
Standard InChI InChI=1S/C13H12N2O5/c16-10(9-2-1-7-14-8-9)3-6-13(19)20-15-11(17)4-5-12(15)18/h1-2,7-8H,3-6H2
Standard InChI Key YNRQRUZKFUEEAB-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)C(=O)CCC(=O)O
Canonical SMILES C1CC(=O)N(C1=O)OC(=O)CCC(=O)C2=CN=CC=C2

Introduction

Chemical Structure and Properties

4-Oxo-4-(pyridin-3-yl)butanoic acid is a monocarboxylic acid that can be structurally described as a derivative of succinic acid, where one of the carboxy group hydroxyls is replaced by a pyridin-3-yl group. This creates a molecule with both aromatic and aliphatic functional regions, joined by a ketone linkage.

Physical Properties

The compound exists as a solid at room temperature, typically appearing as an off-white to light beige powder. It demonstrates specific physical characteristics that distinguish it from related compounds.

PropertyValueSource
Molecular FormulaC9H9NO3
Molecular Weight179.17-179.18 g/mol
Melting Point129-130°C
AppearanceOff-white to light beige solid
SolubilitySoluble in DMSO and methanol
Recommended Storage Temperature-20°C (freezer)

The acid form of the compound differs slightly from its conjugate base (4-Oxo-4-(pyridin-3-yl)butanoate), which has a molecular weight of 178.16 g/mol due to the loss of a proton from the carboxyl group .

Chemical Reactivity

As a compound containing both carboxylic acid and ketone functional groups attached to a pyridine ring, 4-Oxo-4-(pyridin-3-yl)butanoic acid demonstrates versatile chemical reactivity. The carboxylic acid group can participate in typical acid-base reactions, esterification, and amidation, while the ketone group provides opportunities for reduction, oxidation, and nucleophilic addition reactions.

Nomenclature and Identification

The compound is known by several names in scientific literature and commercial catalogues, with its systematic IUPAC name being the most precise identifier.

Identifiers and Registry Numbers

Identifier TypeValueSource
CAS Registry Number4192-31-8
PubChem Parent CID437
ChEBI IDCHEBI:66942
WikidataQ27135530
FDA UNII8Y4EX5XJ5B

Alternative Names and Synonyms

The compound is referenced in scientific literature using several synonyms:

  • γ-Oxo-3-pyridinebutanoic acid

  • 3-Succinoylpyridine

  • 4-(3-Pyridyl)-4-oxobutyric acid

  • OPBA

  • 4-keto-4-(3-pyridyl)butyric acid

  • 3-Pyridinebutanoic acid, γ-oxo-

Biological Significance

4-Oxo-4-(pyridin-3-yl)butanoic acid has notable biological relevance, particularly in relation to tobacco metabolism and smoking-related biochemical processes.

Metabolic Pathway Involvement

The compound is a byproduct of tobacco-specific N-nitrosamines generated through enzymatic activity. Specifically, it is produced when cytochrome P-450 catalyzes methyl nitrosaminopyridylbutanone hydroxylation . This metabolic process represents an important mechanism in the biotransformation of tobacco-derived compounds in the human body.

Synthesis and Production

While the search results don't provide a detailed synthetic route specifically for 4-Oxo-4-(pyridin-3-yl)butanoic acid, we can infer potential production methods based on related compounds.

Related Synthetic Approaches

Applications and Uses

4-Oxo-4-(pyridin-3-yl)butanoic acid serves several practical and research purposes across different scientific disciplines.

Organic Synthesis

The compound is noted as being "useful in organic synthesis" , likely serving as a building block for the creation of more complex molecules. Its bifunctional nature, with both carboxylic acid and ketone groups, provides versatile reactive sites for diverse synthetic transformations.

Metabolite Research

As a metabolite of NNK (Nicotine-derived nitrosaminoketone), 4-Oxo-4-(pyridin-3-yl)butanoic acid is valuable in research related to tobacco biochemistry and the metabolic fate of tobacco-specific compounds . It serves as an important reference standard for analytical methods designed to detect and quantify tobacco-derived substances in biological samples.

Toxicological Studies

Given its association with tobacco metabolism, the compound likely plays a role in toxicological studies examining the biological effects of tobacco consumption. Its presence and concentration in biological systems may correlate with specific health outcomes of interest to researchers studying smoking-related diseases.

Analytical Considerations

Stability Considerations

The recommended storage temperature of -20°C suggests that the compound may have stability concerns at higher temperatures. Researchers working with this compound should be aware of potential degradation issues and store it appropriately to maintain its integrity.

Structure-Activity Relationships

Understanding the relationship between the structure of 4-Oxo-4-(pyridin-3-yl)butanoic acid and its biological activity provides insights into its function and potential applications.

Functional Groups

The compound contains three key functional groups that contribute to its chemical and biological behavior:

  • The pyridine ring, which provides aromaticity and a basic nitrogen atom

  • The ketone group, which serves as a hydrogen bond acceptor

  • The carboxylic acid group, which can participate in acid-base chemistry and hydrogen bonding

These structural features collectively determine how the molecule interacts with biological systems, including enzymes, receptors, and transport proteins.

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